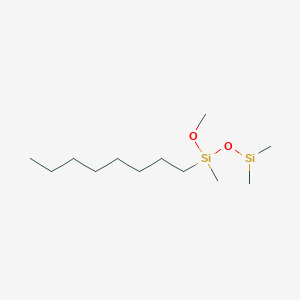

CID 137092547

Description

CID 137092547 is a PubChem-registered compound with a unique structural and functional profile. The compound’s properties, such as molecular weight, solubility, and bioavailability, can be inferred from analogous compounds in the evidence, which emphasize parameters like LogP, GI absorption, and synthetic accessibility .

Properties

Molecular Formula |

C12H29O2Si2 |

|---|---|

Molecular Weight |

261.53 g/mol |

InChI |

InChI=1S/C12H29O2Si2/c1-6-7-8-9-10-11-12-16(5,13-2)14-15(3)4/h6-12H2,1-5H3 |

InChI Key |

CHBUMVBBLKWMPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Si](C)(OC)O[Si](C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of this compound involves specific synthetic routes and reaction conditions. One method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving enzyme interactions or as a probe for investigating biological pathways. In medicine, it could be explored for its potential therapeutic effects. Industrial applications might include its use as an intermediate in the production of pharmaceuticals or other chemical products .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally and functionally analogous compounds, emphasizing physicochemical properties, biological activity, and synthetic pathways.

Table 1: Physicochemical and Pharmacokinetic Properties

Key Findings:

In contrast, CAS 1046861-20-4 contains a boronic acid group (BBrClO₂), which enhances its utility in Suzuki-Miyaura cross-coupling reactions but reduces solubility compared to nitrogen-containing analogs .

Pharmacokinetic Divergence :

- Both this compound and CAS 34743-49-2 exhibit high GI absorption, but the former’s CYP1A2 inhibition may limit its use in polypharmacy scenarios .

- CAS 1046861-20-4 lacks CYP inhibition, making it safer for therapeutic applications but requires structural optimization to improve solubility .

Synthetic Complexity :

- This compound and CAS 34743-49-2 have high synthetic accessibility (score 1.0), indicating straightforward laboratory preparation, whereas CAS 1046861-20-4’s score (2.07) reflects challenges in boronic acid functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.